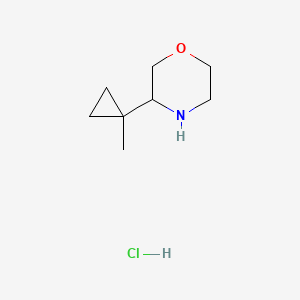

3-(1-Methylcyclopropyl)morpholine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholines, including “3-(1-Methylcyclopropyl)morpholine;hydrochloride”, has seen significant progress in recent years . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholines, including “this compound”, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .科学的研究の応用

Synthesis of Biologically Active Compounds

Research has identified morpholine derivatives as crucial intermediates in the synthesis of biologically active heterocyclic compounds. Morpholine rings, including those similar to "3-(1-Methylcyclopropyl)morpholine hydrochloride", often adopt specific conformations that are stabilized by hydrogen bonds, making them suitable for constructing complex molecular architectures (Mazur, Pitucha, & Rzączyńska, 2007).

Drug Development Applications

In drug development, certain morpholine derivatives have demonstrated efficacy in pre-clinical models for conditions like emesis and depression. Their solubility and pharmacokinetic profiles are enhanced by specific morpholine-based structures, indicating their potential for clinical applications (Harrison et al., 2001).

Photochemical Conversion for Drug Discovery

The photochemical conversion of aminocyclopropanes to 1-aminonorbornanes showcases a novel application in drug discovery. This transformation, facilitated by morpholine-based compounds, provides access to a diverse array of substitution patterns on saturated carbocyclic frameworks. It emphasizes the role of morpholine derivatives in enhancing the metabolic stability of pharmaceuticals (Staveness et al., 2019).

Enhancing Pharmacokinetic and Pharmacodynamic Properties

Morpholine is recognized for its unique physicochemical properties, which can improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. The synthesis of optically pure morpholine building blocks, as reported in recent studies, remains a pivotal area of research in medicinal chemistry, highlighting the importance of morpholine derivatives in drug design (Stojiljković et al., 2022).

Antibacterial Activity

Explorations into the antibacterial activity of morpholine derivatives, such as "3-(1-Methylcyclopropyl)morpholine hydrochloride", have led to promising findings. Synthesis of compounds with morpholine frameworks has shown significant activity against a range of bacterial strains, indicating potential applications in addressing microbial resistance (Osarumwense, 2022).

Safety and Hazards

特性

IUPAC Name |

3-(1-methylcyclopropyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-10-5-4-9-7;/h7,9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWLOPHUUCKCME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2COCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)

![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2705057.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2705070.png)

![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)